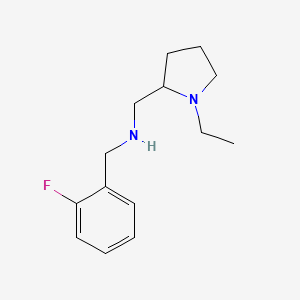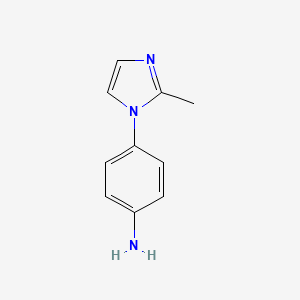
4-(2-吡啶-2-基-1H-吲哚-3-基)-丁胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is a complex organic compound that features a pyridine ring attached to an indole moiety, which is further connected to a butylamine chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of novel materials with specific electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.
Introduction of the Butylamine Chain: The final step involves the alkylation of the indole-pyridine intermediate with a butylamine chain, often using a suitable base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
化学反应分析
Types of Reactions
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
作用机制
The mechanism of action of 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . This disruption of microtubule dynamics is crucial for its anticancer activity.
相似化合物的比较
Similar Compounds
4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine: Similar structure but with an ethanamine chain instead of butylamine.
4-(2-Pyridin-2-yl-1H-indol-3-yl)-propylamine: Similar structure but with a propylamine chain.
Uniqueness
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is unique due to its longer butylamine chain, which may influence its biological activity and pharmacokinetic properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall efficacy as a drug candidate.
属性
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKMQBKAYOBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391464 |
Source


|
| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556777-69-6 |
Source


|
| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)







![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
